2(5H)-Furanone, 4-(4-pentenyloxy)-
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Overview
Description
2(5H)-Furanone, 4-(4-pentenyloxy)- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with a pentenyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-(4-pentenyloxy)- typically involves the reaction of 4-hydroxy-2(5H)-furanone with 4-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 4-(4-pentenyloxy)- undergoes various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the furanone ring can yield dihydrofuran derivatives.
Substitution: The pentenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the pentenyloxy group under basic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 4-(4-pentenyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of liquid crystalline materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-(4-pentenyloxy)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Pentenyloxy)benzoic acid: A related compound with similar structural features but different functional groups.
4-(4-Pentenyloxy)phenol: Another similar compound with a phenolic group instead of a furanone ring.
Uniqueness: 2(5H)-Furanone, 4-(4-pentenyloxy)- is unique due to its furanone ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the pentenyloxy group further enhances its versatility in chemical synthesis and material applications.
Properties
CAS No. |
638202-76-3 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-pent-4-enoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-11-8-6-9(10)12-7-8/h2,6H,1,3-5,7H2 |
InChI Key |
HMPVJVIMGFWAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=CC(=O)OC1 |
Origin of Product |
United States |
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